molecular formula C36H48N2O10 B12759739 Lappaconitine diacetate CAS No. 138729-51-8

Lappaconitine diacetate

Cat. No.: B12759739
CAS No.: 138729-51-8
M. Wt: 668.8 g/mol
InChI Key: JPENFIXEWVYNHG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Lappaconitine diacetate can be synthesized through various chemical reactions. One common method involves the hydrolysis of lappaconitine in acidic solutions. For instance, hydrolysis in sulfuric acid (H₂SO₄) can produce N-deacetyllappaconitine . Another method involves the reaction of lappaconitine with organic or inorganic acids to form different derivatives .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of lappaconitine from the roots of Aconitum sinomontanum Nakai, followed by chemical modification to produce the diacetate form. The extraction process usually involves solvent extraction, followed by purification using techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: Lappaconitine diacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with acids to form different salt forms, such as lappaconitine hydrobromide .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and organic acids. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is formed .

Major Products Formed: The major products formed from the reactions of this compound include various derivatives such as N-deacetyllappaconitine and lappaconitine hydrobromide. These derivatives have been studied for their enhanced pharmacological properties .

Comparison with Similar Compounds

Properties

CAS No.

138729-51-8

Molecular Formula

C36H48N2O10

Molecular Weight

668.8 g/mol

IUPAC Name

(3,8-diacetyloxy-11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl) 2-acetamidobenzoate

InChI

InChI=1S/C36H48N2O10/c1-8-38-18-33(48-32(42)22-11-9-10-12-25(22)37-19(2)39)14-13-29(44-6)35-27(33)16-24(30(35)38)34(46-20(3)40)17-26(43-5)23-15-28(35)36(34,31(23)45-7)47-21(4)41/h9-12,23-24,26-31H,8,13-18H2,1-7H3,(H,37,39)

InChI Key

JPENFIXEWVYNHG-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)OC(=O)C)OC)OC(=O)C)OC)OC(=O)C7=CC=CC=C7NC(=O)C

Origin of Product

United States

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